Ethyl (1)-N-(1-(4-fluorophenyl)ethyl)aminoacetate
Description
Properties
CAS No. |
84962-74-3 |
|---|---|
Molecular Formula |
C12H16FNO2 |
Molecular Weight |
225.26 g/mol |
IUPAC Name |
2-[ethyl-[1-(4-fluorophenyl)ethyl]amino]acetic acid |
InChI |
InChI=1S/C12H16FNO2/c1-3-14(8-12(15)16)9(2)10-4-6-11(13)7-5-10/h4-7,9H,3,8H2,1-2H3,(H,15,16) |
InChI Key |
SKTVCJAZYRPEPK-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC(=O)O)C(C)C1=CC=C(C=C1)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (1)-N-(1-(4-fluorophenyl)ethyl)aminoacetate typically involves the reaction of ethyl bromoacetate with 4-fluoroaniline in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the amino group of 4-fluoroaniline attacks the carbon atom of ethyl bromoacetate, resulting in the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and solvents can also enhance the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions
Ethyl (1)-N-(1-(4-fluorophenyl)ethyl)aminoacetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl ester group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula: C10H12FNO2
- Molecular Weight: 197.21 g/mol
- IUPAC Name: Ethyl [(4-fluorophenyl)amino]acetate
- CAS Number: 2521-99-5
The compound features an ethyl ester functional group attached to an amino acid derivative, which imparts significant biological activity. The presence of the fluorophenyl group enhances lipophilicity, potentially improving membrane permeability and interaction with biological targets.
Antimicrobial Activity
Research has indicated that compounds similar to ethyl (1)-N-(1-(4-fluorophenyl)ethyl)aminoacetate exhibit notable antimicrobial properties. A study on related derivatives showed effective inhibition against various pathogens, including:
| Pathogen | Minimum Inhibitory Concentration (MIC, μg/mL) |
|---|---|
| Staphylococcus aureus | 0.22 - 0.25 |
| Staphylococcus epidermidis | 0.22 - 0.25 |
These findings suggest that the compound may possess similar antimicrobial efficacy, particularly against biofilm-forming bacteria, which are often resistant to standard treatments.
Antitumor Activity
The structural features of this compound suggest potential antitumor activity. Related compounds have demonstrated cytotoxic effects against several cancer cell lines, including:
| Cell Line | IC50 (μM) | Notes |
|---|---|---|
| HT29 (Colon Cancer) | < 1.98 | Significant growth inhibition observed |
| Jurkat T Cells | < 1.61 | Enhanced cytotoxicity with electron donors |
The presence of the fluorophenyl group may play a crucial role in enhancing the cytotoxic effects against these cell lines.
Case Study 1: Antimicrobial Evaluation
In vitro studies have been conducted on derivatives of this compound to evaluate their ability to inhibit biofilm formation in bacterial cultures. Results indicated that certain modifications in the structure led to enhanced antibacterial activity, highlighting the importance of substituent groups in determining efficacy.
Case Study 2: Cytotoxicity Assays
Another investigation focused on the cytotoxic effects of related compounds on Jurkat T cells and HT29 cells. The study found that the presence of electron-donating groups significantly increased cytotoxicity, suggesting that modifications in the fluorophenyl and amino groups could enhance therapeutic potential.
Mechanism of Action
The mechanism of action of Ethyl (1)-N-(1-(4-fluorophenyl)ethyl)aminoacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl (1)-N-(1-(4-fluorophenyl)ethyl)aminoacetate can be compared with other similar compounds, such as:
- Ethyl (4-fluorophenyl)aminoacetate
- Ethyl (3-chloro-4-fluorophenyl)aminoacetate
- Ethyl (4-fluorophenyl)glyoxylate
These compounds share similar structural features but differ in their specific functional groups and chemical properties. This compound is unique due to its specific arrangement of the ethyl ester and amino groups, which confer distinct reactivity and applications.
Biological Activity
Ethyl (1)-N-(1-(4-fluorophenyl)ethyl)aminoacetate, also known as ethyl [(4-fluorophenyl)amino]acetate, is an organic compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article delves into the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : CHFNO
- Molecular Weight : Approximately 197.206 g/mol
- Structural Features : The presence of a fluorinated phenyl group enhances the compound's lipophilicity, which is crucial for its biological activity.
Synthesis
This compound is synthesized through a multi-step process that typically involves:
- Formation of the Amino Group : The synthesis begins with the introduction of the amino group to the ethyl acetate backbone.
- Fluorination : The para-fluorination of the phenyl ring is achieved using standard fluorination techniques.
- Final Coupling : The final product is obtained through coupling reactions that yield the desired aminoacetate structure.
While specific mechanisms of action for this compound are not fully documented, its biological activity can be attributed to its ability to interact with various biological targets. The fluorine atom in the para position enhances binding affinity to certain receptors due to increased lipophilicity .
Antimicrobial Properties
Recent studies have shown that derivatives of this compound exhibit significant antimicrobial activity. For instance, compounds with similar structures have demonstrated minimum inhibitory concentration (MIC) values ranging from 0.24 to 1.9 μg/mL against various bacterial strains .
| Compound | MIC (μg/mL) | Activity |
|---|---|---|
| This compound | TBD | Antimicrobial |
| Norfloxacin | 0.24 | Antibacterial |
| Ciprofloxacin | 1.9 | Antibacterial |
Case Studies
Several case studies have explored the biological effects of this compound:
- Study on Antimicrobial Activity : A study focused on piperazine-based heterocyclic compounds found that derivatives similar to this compound exhibited enhanced antibacterial properties compared to their non-fluorinated counterparts .
- Structure-Activity Relationship Analysis : Research indicates that modifications in the amino group or the phenyl ring can lead to variations in biological activity, emphasizing the importance of structural optimization in drug design .
Safety and Handling
Due to limited available data on the safety profile of this compound, it is recommended to follow general safety precautions when handling this compound. This includes using appropriate personal protective equipment and working under a fume hood when necessary.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Ethyl (1)-N-(1-(4-fluorophenyl)ethyl)aminoacetate, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via reductive amination or condensation reactions. For example, a related 4-fluorophenyl-containing compound (Pruvanserin HCl) is synthesized by coupling 4-fluorophenethylamine with a benzoyl chloride derivative under inert conditions, followed by hydrogenation (30–40 psi H₂, Pd/C catalyst) and purification via recrystallization . Reaction temperature (20–40°C), solvent polarity (ethanol vs. THF), and stoichiometric ratios (1:1.2 amine:carbonyl) critically impact yield. Monitor intermediates using TLC (silica gel, ethyl acetate/hexane 3:7) and confirm purity via HPLC (C18 column, λ = 255 nm) .
Q. How is the molecular structure of this compound characterized?
- Methodological Answer : X-ray crystallography is the gold standard for structural confirmation. Bond angles and torsion angles (e.g., N1–C17–C18 = 110.73°, C17–C20–H20A = 109.5°) are resolved using single-crystal diffraction data (Mo-Kα radiation, 100 K). Compare experimental data with computational models (DFT/B3LYP) to validate stereochemistry . For amorphous samples, use FT-IR (C=O stretch ~1730 cm⁻¹) and ¹H/¹³C NMR (δ 1.2–1.4 ppm for ethyl group, δ 4.1–4.3 ppm for acetate) .
Q. What analytical methods are suitable for assessing purity and identifying impurities?
- Methodological Answer : Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) with UV detection at 255 nm resolves impurities down to 0.1% . For polar impurities, use HILIC-MS with ESI+ ionization. Quantify residual solvents (e.g., ethyl acetate) via GC-FID with a DB-5 column. Reference standards (e.g., 4-fluorophenylacetic acid derivatives) are critical for spike-and-recovery validation .
Advanced Research Questions
Q. How can researchers design stability studies to evaluate degradation pathways under varying storage conditions?
- Methodological Answer : Conduct accelerated stability testing (40°C/75% RH for 6 months) and monitor degradation via UPLC-QTOF-MS. Identify hydrolytic degradation products (e.g., free amine or acetic acid derivatives) by comparing fragmentation patterns with synthetic standards. For photostability, expose samples to 1.2 million lux-hours and analyze using chiral columns to detect racemization . Storage at –20°C in amber vials with desiccants preserves stability for ≥5 years .
Q. How can contradictory crystallographic data (e.g., bond angle discrepancies) be resolved?
- Methodological Answer : Discrepancies in bond angles (e.g., C18–C17–C20 = 114.4° vs. 112.7° in similar compounds) may arise from crystal packing effects or solvent interactions. Validate using high-resolution XRD (synchrotron source) and cross-reference with neutron diffraction data. For flexible moieties (e.g., ethyl groups), perform variable-temperature XRD to assess conformational dynamics .
Q. What strategies mitigate interference from 4-fluorophenyl byproducts during impurity profiling?
- Methodological Answer : Byproducts like 4-fluorophenylacetic acid or N-alkylated derivatives can co-elute with the target compound. Use orthogonal methods:
- HPLC : Adjust mobile phase pH (2.5–3.0 with formic acid) to enhance separation of ionizable impurities.
- LC-MS/MS : Employ MRM transitions (e.g., m/z 303 → 154 for the parent ion) to differentiate isobaric species.
- Derivatization : React free amines with dansyl chloride to improve UV/fluorescence detection limits .
Q. How can computational modeling predict the compound’s pharmacokinetic properties?
- Methodological Answer : Use QSAR models (e.g., SwissADME) to estimate logP (~2.5), solubility (≈50 µg/mL), and CYP450 inhibition. Molecular docking (AutoDock Vina) against targets like serotonin receptors (e.g., 5-HT2A) can rationalize bioactivity. Validate predictions with in vitro assays (e.g., hepatic microsomes for metabolic stability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
